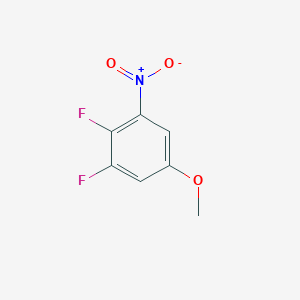

3,4-Difluoro-5-nitroanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-5-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDPHYGYNIKBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,4-Difluoro-5-nitroanisole: A Technical Guide to Regioselective Reactivity and Synthetic Utility in Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, heavily functionalized fluoroaromatic scaffolds are critical for modulating the physicochemical properties of drug candidates. 3,4-Difluoro-5-nitroanisole (CAS: 1803870-56-5)[1] is a highly specialized, electron-deficient building block. Featuring a unique substitution pattern—a methoxy group, two adjacent fluorines, and a strongly electron-withdrawing nitro group—this molecule serves as a versatile precursor for synthesizing complex heterocycles like benzimidazoles and quinoxalines.

This whitepaper provides an in-depth analysis of the physicochemical profile, regioselective reactivity, and field-proven synthetic workflows associated with 3,4-difluoro-5-nitroanisole, designed specifically for process chemists and drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of 3,4-difluoro-5-nitroanisole is the first step in predicting its behavior in scalable synthetic routes. The presence of the methoxy group (+M effect) and the nitro group (-M, -I effects) creates a highly polarized aromatic system.

Table 1: Key Physicochemical and Structural Properties

| Property | Value / Description |

| IUPAC Name | 1,2-Difluoro-5-methoxy-3-nitrobenzene |

| CAS Registry Number | 1803870-56-5[1] |

| Molecular Formula | C 7 H 5 F 2 NO 3 |

| Molecular Weight | 189.12 g/mol |

| Primary Electrophilic Site | C4 (ortho to the -NO 2 group) |

| Secondary Electrophilic Site | C3 (meta to the -NO 2 group) |

Mechanistic Reactivity & Regioselectivity

The defining characteristic of 3,4-difluoro-5-nitroanisole is its predictable, highly regioselective behavior in Nucleophilic Aromatic Substitution (S N Ar) .

The Causality of C4-Selectivity

In S N Ar reactions, the rate-determining step is the addition of a nucleophile to the aromatic ring, generating a resonance-stabilized anionic intermediate known as the Meisenheimer complex [2]. For this complex to be stable, the negative charge must be delocalized into an electron-withdrawing group (like a nitro group) positioned ortho or para to the site of nucleophilic attack[3].

In 3,4-difluoro-5-nitroanisole:

-

Attack at C4: The C4-fluorine is ortho to the nitro group. When a nucleophile attacks C4, the resulting negative charge is seamlessly delocalized onto the highly electronegative oxygen atoms of the nitro group. This dramatically lowers the activation energy of the transition state.

-

Attack at C3: The C3-fluorine is meta to the nitro group. Attack at this position generates a Meisenheimer complex where the negative charge cannot be stabilized by the nitro group via resonance, making this pathway energetically unfavorable[4].

Furthermore, research on related difluoronitrobenzene systems demonstrates that utilizing non-polar or moderately polar solvents (e.g., toluene) can further enhance ortho-selectivity by organizing the transition state into a highly structured six-membered polar arrangement[5].

Figure 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) pathway at the C4 position.

Experimental Workflows: Self-Validating Protocols

To translate these theoretical principles into practical application, the following protocols outline the synthesis of a versatile diamine precursor from 3,4-difluoro-5-nitroanisole. These workflows are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs).

Protocol A: Regioselective Amination (S N Ar)

This step selectively displaces the C4-fluorine with a secondary amine (e.g., morpholine) to yield 4-morpholino-3-fluoro-5-nitroanisole.

-

Reagents: 3,4-Difluoro-5-nitroanisole (1.0 eq), Morpholine (1.05 eq), N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

-

Solvent: Toluene (0.2 M).

-

Procedure:

-

Dissolve 3,4-difluoro-5-nitroanisole in toluene and cool the reaction vessel to 0 °C.

-

Add DIPEA. Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated hydrogen fluoride (HF), preventing the protonation and subsequent deactivation of the morpholine nucleophile.

-

Add morpholine dropwise over 15 minutes. Causality: Dropwise addition at 0 °C prevents localized heating and suppresses potential bis-substitution or attack at the less reactive C3 position.

-

Allow the reaction to warm to 20 °C and stir for 4 hours.

-

-

Self-Validation (IPC): Monitor via LCMS. The reaction is complete when the starting material mass ( m/z 189) is depleted and the product mass ( m/z 256) plateaus. If bis-substitution ( m/z 323) is detected, quench immediately.

-

Workup: Wash with 1M aqueous HCl to remove excess amine and DIPEA, followed by brine. Concentrate the organic layer under reduced pressure.

Protocol B: Chemoselective Nitro Reduction

To utilize the scaffold for heterocycle synthesis, the nitro group must be reduced to an aniline.

-

Reagents: 4-Morpholino-3-fluoro-5-nitroanisole (1.0 eq), Iron powder (325 mesh, 5.0 eq), Ammonium chloride (5.0 eq).

-

Solvent: Ethanol / Water (3:1 v/v).

-

Procedure:

-

Suspend the nitro intermediate and NH 4 Cl in the solvent mixture and heat to 70 °C.

-

Add Iron powder in small portions over 30 minutes. Causality: Why use Fe/NH 4 Cl instead of standard Palladium on Carbon (Pd/C) with H 2 gas? Palladium-catalyzed hydrogenation carries a severe risk of hydrodefluorination (cleavage of the remaining C3-F bond). Iron-mediated reduction is highly chemoselective for the nitro group, ensuring the critical fluorine atom remains intact on the aromatic ring.

-

Stir at 70 °C for 2 hours.

-

-

Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc). The highly polar aniline product will elute significantly lower than the nitro starting material.

-

Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with EtOAc, and wash with saturated NaHCO 3 .

Figure 2: Two-step workflow for converting the difluoro-nitro scaffold into an advanced aniline building block.

Applications in Medicinal Chemistry

The resulting aniline derivative (Figure 2, Step 5) is a highly privileged structure in drug discovery. By utilizing the newly formed primary amine (from the nitro reduction) and the adjacent secondary amine (from the S N Ar reaction), chemists can perform cyclization reactions with various orthoesters or aldehydes to yield fluorinated benzimidazoles .

The retention of the C3-fluorine and the C1-methoxy group on the final heterocyclic scaffold provides distinct advantages:

-

Metabolic Stability: The fluorine atom blocks potential sites of cytochrome P450-mediated oxidation.

-

Lipophilic Efficiency (LipE): The combination of fluorine and methoxy groups fine-tunes the partition coefficient (LogP), enhancing cellular permeability without drastically increasing molecular weight.

By mastering the regioselective principles of 3,4-difluoro-5-nitroanisole, process chemists can unlock a highly efficient, scalable pathway to next-generation therapeutics.

References

- Product Index - AA Blocks: 3,4-Difluoro-5-nitroanisole.AA Blocks.

- Meisenheimer complex - Grokipedia.Grokipedia.

- 17.1 Nucleophilic aromatic substitution | Organic Chemistry II.Lumen Learning.

- Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.American Chemical Society (Organic Process Research & Development).

- Nucleophilic Aromatic Substitution - Chemistry Steps.Chemistry Steps.

Sources

3,4-Difluoro-5-nitroanisole (CAS: 1803870-56-5): A Technical Guide to Structural Profiling and Synthetic Workflows

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Physicochemical profiling, mechanistic reactivity, and standardized synthetic protocols for advanced therapeutics.

Executive Summary

In the landscape of modern drug discovery, heavily functionalized arenes serve as the foundational architecture for targeted therapeutics. 3,4-Difluoro-5-nitroanisole (CAS: 1803870-56-5) has emerged as a highly privileged building block, particularly in the synthesis of small-molecule kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)[1]. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the physicochemical properties of this compound, explain the quantum-mechanical causality behind its reactivity, and provide field-proven, self-validating protocols for its functionalization.

Physicochemical & Structural Profiling

The synthetic utility of 3,4-difluoro-5-nitroanisole lies in its precise arrangement of functional groups. Each substituent serves a dual purpose—acting as both a synthetic handle during manufacturing and a pharmacophoric element in the final drug substance.

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| Compound Name | 3,4-Difluoro-5-nitroanisole |

| CAS Number | 1803870-56-5 |

| Molecular Formula | C₇H₅F₂NO₃ |

| Molecular Weight | 189.12 g/mol |

| Structural Topology | 1-Methoxy-3,4-difluoro-5-nitrobenzene |

| Therapeutic Utility | Precursor for POI (Protein of Interest) ligands in PROTACs |

Structural Causality in Drug Design

-

Methoxy Group (-OCH₃): Positioned at C1, it modulates the lipophilicity of the molecule and frequently acts as a vector to occupy solvent-exposed regions within kinase active sites.

-

Nitro Group (-NO₂): Synthetically, it is a powerful electron-withdrawing group (EWG) that activates the arene for Nucleophilic Aromatic Substitution (SₙAr). Pharmacologically, it serves as a "masked" aniline, which can be revealed late-stage for cross-coupling or linker attachment.

-

Difluoro Motif (-F): The adjacent fluorines at C3 and C4 provide metabolic stability by blocking cytochrome P450-mediated oxidation, while simultaneously tuning the pKa of neighboring amines in the final API.

Mechanistic Rationale for Reactivity (SₙAr Regioselectivity)

When subjecting 3,4-difluoro-5-nitroanisole to an amine nucleophile, the reaction does not yield a random mixture of products. It is exquisitely regioselective for the C4 position. Understanding the causality behind this selectivity is critical for predictable scale-up.

Table 2: Regioselectivity Profile

| Position | Substituent | Relationship to Nitro (C5) | SₙAr Reactivity |

| C1 | Methoxy (-OCH₃) | Meta | Unreactive (Poor leaving group) |

| C3 | Fluoro (-F) | Meta | Low (Inductive activation only) |

| C4 | Fluoro (-F) | Ortho | High (Resonance stabilized) |

The Causality of SₙAr: According to established theoretical models of , the rate-determining step in SₙAr is the formation of the negatively charged Meisenheimer complex[2]. Because the C4 fluorine is ortho to the powerfully electron-withdrawing C5 nitro group, the incoming negative charge from the nucleophile can be delocalized directly onto the highly electronegative oxygen atoms of the nitro group via resonance. Conversely, the C3 fluorine is meta to the nitro group; any negative charge generated at C3 cannot be stabilized by resonance, only by weaker inductive effects. Therefore, nucleophilic attack occurs exclusively at C4, leaving the C3 fluorine intact for downstream pharmacological benefits.

Caption: Regioselective SₙAr mechanism via Meisenheimer complex stabilization.

Experimental Workflows & Protocols

The following protocols represent a self-validating system designed to maximize yield while preventing side reactions (such as hydrodefluorination).

Protocol 1: Regioselective SₙAr with a Secondary Amine

Objective: Displacement of the C4-fluorine to establish the core pharmacophore.

-

Preparation: Charge a dry, round-bottom flask with 3,4-difluoro-5-nitroanisole (1.0 equiv) and dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Reagent Addition: Add the desired secondary amine (e.g., Boc-piperazine, 1.1 equiv), followed by N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

-

Execution: Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 4–6 hours. Monitor completion via LC-MS.

-

Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Expert Insight (Causality): Why DMF and DIPEA? DMF is selected as a polar aprotic solvent because it heavily solvates the nucleophile's counter-ion while leaving the nucleophilic amine "naked" and highly reactive, lowering the activation energy for the Meisenheimer complex. DIPEA acts as a sterically hindered, non-nucleophilic proton sponge to neutralize the toxic HF byproduct, preventing the starting amine from forming an unreactive ammonium salt.

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduction of the C5-nitro group to an aniline to enable downstream coupling.

-

Preparation: Dissolve the C4-substituted nitroarene intermediate (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.1 M).

-

Reagent Addition: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv) in a single portion.

-

Execution: Heat the suspension to 80 °C and stir vigorously for 2 hours.

-

Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, dilute with Ethyl Acetate, wash with saturated NaHCO₃, dry, and evaporate to yield the functionalized aniline.

Expert Insight (Causality): Why avoid Palladium? While palladium-catalyzed hydrogenation (Pd/C, H₂) is the industry standard for nitro reductions, it poses a severe risk of hydrodefluorination (cleaving the critical C3-F bond). The Fe/NH₄Cl system provides a highly chemoselective, single-electron transfer (SET) reduction pathway that cleanly yields the aniline while preserving the sensitive aryl-fluoride bond.

Applications in Advanced Therapeutics (PROTACs)

Once the nitro group is reduced to an aniline, the resulting molecule is primed for integration into complex therapeutic modalities. In the design of , this aniline nitrogen serves as the ideal vector for attaching a linker (e.g., PEG or alkyl chains)[1].

The linker is subsequently conjugated to an E3 ligase ligand (such as thalidomide or VHL ligands). The C3-fluorine and C1-methoxy groups ensure the Protein of Interest (POI) ligand maintains high binding affinity to the target kinase, while the newly formed linker vector recruits the cellular degradation machinery.

Caption: Three-step synthetic workflow from 3,4-difluoro-5-nitroanisole to final API.

References

-

Kossakowski K, Cherniienko A, Zaprutko L, Pawełczyk A. "FDA-approved kinase inhibitors in PROTAC design, development and synthesis." Journal of Enzyme Inhibition and Medicinal Chemistry, 2025; 40(1): 2542357. URL:[Link]

-

Szala M, et al. "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices." Molecules, 2020; 25(20): 4819. URL:[Link]

-

AA Blocks Product Catalog. "3,4-Difluoro-5-nitroanisole (CAS: 1803870-56-5)". URL: [Link]

Sources

discovery and history of 3,4-Difluoro-5-nitroanisole

Executive Summary

The evolution of modern rational drug design has been heavily reliant on the strategic incorporation of fluorine into aromatic scaffolds. Among these "privileged scaffolds," 3,4-Difluoro-5-nitroanisole (CAS: 1803870-56-5) has emerged as a highly specialized, multi-functional building block. First cataloged in the mid-2010s during the surge of research into next-generation kinase inhibitors and agrochemicals, this tri-substituted benzene derivative offers unparalleled orthogonal reactivity.

This whitepaper provides an in-depth technical analysis of 3,4-Difluoro-5-nitroanisole. We will deconstruct the chemical logic behind its structural design, detail a self-validating de novo synthetic protocol, and explore its downstream applications in nucleophilic aromatic substitution (SNAr) workflows.

Historical Context & The "Fluorine Effect"

The discovery and commercialization of 3,4-Difluoro-5-nitroanisole were driven by the pharmaceutical industry's need for highly functionalized, predictable intermediates. The strategic incorporation of fluorine into drug molecules—often termed the "fluorine effect"—dramatically alters lipophilicity, metabolic stability, and protein-ligand binding affinities without imposing significant steric penalties .

Historically, simple fluoroaromatics were sufficient for early drug discovery. However, as targets became more complex (e.g., allosteric kinase pockets), medicinal chemists required building blocks that could be functionalized sequentially. 3,4-Difluoro-5-nitroanisole was designed to meet this exact need. It combines three distinct functional groups:

-

The Methoxy Group (-OMe): Acts as a conformational lock, an electron-donating group (EDG), and a potential handle for late-stage demethylation to yield a phenol.

-

The Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) that activates the ring for SNAr and can later be reduced to an aniline for amide coupling.

-

The Vicinal Difluoro Motif (-F): Provides two potential sites for nucleophilic attack, though their reactivity is highly differentiated by the surrounding electronics.

Structural Logic and Physicochemical Profiling

The utility of 3,4-Difluoro-5-nitroanisole lies in its precise electronic asymmetry. Table 1 summarizes its core physicochemical properties.

Table 1: Physicochemical Properties of 3,4-Difluoro-5-nitroanisole

| Property | Value / Description | Impact on Synthesis |

| CAS Number | 1803870-56-5 | Unique identifier for procurement and IP tracking. |

| Molecular Formula | C₇H₅F₂NO₃ | High atom economy for SNAr reactions. |

| Molecular Weight | 189.12 g/mol | Ideal low-MW fragment for lead generation. |

| LogP (Estimated) | 2.1 - 2.4 | Ensures solubility in standard organic solvents (THF, DMF). |

| Electronic Profile | Highly polarized | C3 is highly electrophilic; C4 is deactivated by -OMe. |

De Novo Synthesis & Process Chemistry

The Regiochemical Dilemma

A naive approach to synthesizing 3,4-Difluoro-5-nitroanisole might involve the direct electrophilic nitration of 3,4-difluoroanisole. However, the methoxy group is a strong ortho/para director. Because the para position (C4) is blocked by fluorine, nitration exclusively yields the 2-nitro or 6-nitro isomers. The 5-position (meta to the methoxy group) cannot be accessed via direct nitration.

The Ullmann Etherification Solution

To bypass this, process chemists utilize a chemoselective Ullmann-type etherification . By starting with 3-bromo-4,5-difluoronitrobenzene, we can exploit the orthogonal reactivity of the C-Br bond. Copper-catalyzed cross-coupling with sodium methoxide selectively displaces the bromide while leaving the C-F bonds intact, yielding the target compound with absolute regiocontrol.

Synthetic workflow demonstrating chemoselective Ullmann etherification to yield the target.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system; failure at any step yields distinct, easily identifiable analytical deviations.

-

Reactor Charging: Under an inert N₂ atmosphere, charge a dry reaction vessel with 3-bromo-4,5-difluoronitrobenzene (1.0 equiv) and Copper(I) Iodide (0.1 equiv).

-

Causality: CuI is essential to lower the activation energy for C-Br cleavage, preventing unwanted SNAr at the C-F bonds.

-

-

Reagent Addition: Add anhydrous methanol (solvent) followed by a controlled, dropwise addition of Sodium Methoxide (NaOMe, 1.2 equiv in MeOH) at 0°C.

-

Thermal Activation: Ramp the temperature to 80°C and reflux for 12 hours.

-

Quench and Extraction: Cool to room temperature, quench with saturated aqueous NH₄Cl (to complex the copper catalyst), and extract with Ethyl Acetate (3x).

-

Analytical Validation (The Self-Validating Step):

-

Success: ¹H NMR will show a new, prominent singlet at ~3.9 ppm (integrating to 3H for the -OMe group). ¹⁹F NMR will retain two distinct fluorine signals.

-

Failure Mode: If direct SNAr occurred instead of Ullmann coupling, the ¹⁹F NMR fluorine count would drop to 1, immediately flagging a process failure.

-

Downstream Applications in Rational Drug Design

Once synthesized, 3,4-Difluoro-5-nitroanisole is primarily used as an electrophile in SNAr reactions to build complex multi-ring systems, such as those found in modern targeted therapies .

SNAr Regioselectivity: The Synergistic Directing Effect

When 3,4-Difluoro-5-nitroanisole is reacted with a nucleophile (e.g., a secondary amine like morpholine), the reaction is highly regioselective for the C3 fluorine .

Why does C3 react and not C4?

-

C3 Fluorine: Positioned para to the strongly electron-withdrawing nitro group (-NO₂). The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex via resonance, vastly accelerating nucleophilic attack at C3.

-

C4 Fluorine: Positioned para to the methoxy group (-OMe). Because oxygen donates electron density into the ring via resonance, it actively deactivates the C4 position toward nucleophiles.

This push-pull electronic environment guarantees that downstream functionalization occurs exactly where the medicinal chemist intends, avoiding complex isomeric mixtures and costly chromatographic separations.

Mechanistic pathway of regioselective Nucleophilic Aromatic Substitution (SNAr) at the C3 position.

Conclusion

3,4-Difluoro-5-nitroanisole is a masterclass in rational chemical design. By combining a methoxy conformational lock, a nitro activating group, and differentiated vicinal fluorines, it provides drug developers with a highly predictable, regioselective scaffold. Understanding the causality behind its synthesis and reactivity empowers process chemists to build robust, self-validating workflows that accelerate the journey from discovery to clinical application.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

-

Keegstra, M. A., Peters, T. H. A., & Brandsma, L. (1992). Copper(I) halide catalyzed synthesis of alkyl aryl ethers. Tetrahedron, 48(17), 3633-3652. URL:[Link]

-

Knipe, J. O., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(13), 3252–3255. URL:[Link]

Mechanistic Profiling of 3,4-Difluoro-5-nitroanisole: Electrophilic and Nucleophilic Reactivity Mapping

Executive Summary

3,4-Difluoro-5-nitroanisole (CAS: 1803870-56-5) is a highly functionalized, poly-substituted benzene derivative that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel fluoroquinolone antibiotics and oxazolidinone antibacterial agents [1]. The presence of three distinct types of substituents—a strongly electron-donating methoxy group (-OCH3), two moderately electron-withdrawing and leaving-group-capable fluorine atoms (-F), and a strongly electron-withdrawing nitro group (-NO2)—creates a complex electronic topography. This technical guide provides a comprehensive analysis of the molecule's electrophilic and nucleophilic sites, establishing a predictive framework for regioselective functionalization.

Structural and Electronic Topography

To accurately predict reactivity, we must first map the IUPAC numbering and the corresponding electronic vectors of 1-methoxy-3,4-difluoro-5-nitrobenzene:

-

C1 (-OCH3): Exerts a strong positive mesomeric effect (+M) and a weak negative inductive effect (-I). It is an ortho/para director, pushing electron density toward C2, C4, and C6.

-

C3 & C4 (-F): Halogens possess a strong -I effect and a weaker +M effect. They withdraw electron density from the sigma framework but can stabilize adjacent positive charges via pi-donation.

-

C5 (-NO2): Exerts powerful -I and -M effects, drastically reducing electron density across the ring, particularly at the ortho (C4, C6) and para (C2) positions.

The interplay of these forces dictates that the ring possesses distinct zones of electron deficiency (electrophilic sites susceptible to nucleophiles) and electron richness (nucleophilic sites susceptible to electrophiles).

Figure 1: Electronic push-pull effects dictating the primary reactive sites of the molecule.

Electrophilic Sites: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution requires an electron-deficient ring and a viable leaving group. In 3,4-difluoro-5-nitroanisole, the fluorine atoms at C3 and C4 serve as potential leaving groups.

Causality of Regioselectivity (C4 vs. C3)

The regioselectivity of SNAr in this system is governed by the stabilization of the anionic Meisenheimer complex intermediate [2].

-

The C4 Position: The fluorine at C4 is ortho to the strongly activating -NO2 group. Attack at C4 allows the resulting negative charge to be directly delocalized onto the oxygen atoms of the nitro group. Despite the counteracting +M effect of the para-methoxy group at C1, the proximity and strength of the ortho-nitro group make C4 highly electrophilic.

-

The C3 Position: The fluorine at C3 is meta to the -NO2 group. Attack at C3 generates an intermediate where the negative charge cannot be delocalized into the nitro group via resonance, rendering this pathway energetically unfavorable.

Furthermore, studies on homologous polyfluoronitrobenzenes demonstrate that the use of non-polar solvents (e.g., toluene) significantly enhances ortho-regioselectivity by stabilizing the polar six-membered transition state formed between the nucleophile and the nitro group [3].

Experimental Protocol 1: Regioselective SNAr at C4

Objective: Synthesize 4-(morpholin-4-yl)-3-fluoro-5-nitroanisole via regioselective SNAr. Rationale: Utilizing a non-polar solvent (toluene) minimizes solvent separation of ion pairs and enhances the ortho-directing effect of the nitro group, ensuring >95% selectivity for C4 over C3.

-

Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 3,4-difluoro-5-nitroanisole (1.0 equiv, 10 mmol) in anhydrous toluene (0.2 M).

-

Base Addition: Add anhydrous potassium carbonate (K2CO3, 1.5 equiv) to act as an acid scavenger. The heterogeneous mixture prevents unwanted side reactions associated with strong, soluble bases.

-

Nucleophile Introduction: Cool the mixture to 0–5 °C using an ice bath. Add morpholine (1.05 equiv) dropwise over 15 minutes. Causality: The slight stoichiometric excess ensures complete conversion, while the low temperature controls the exothermic formation of the Meisenheimer complex, preventing displacement at the less reactive C3 position.

-

Reaction & Monitoring: Remove the ice bath and stir at 25 °C. Monitor the reaction via HPLC at 254 nm. The reaction is typically self-validating and complete within 4–6 hours, indicated by the disappearance of the starting material peak.

-

Workup: Quench with distilled water to dissolve inorganic salts. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the C4-substituted product.

Figure 2: Mechanistic workflow for the regioselective SNAr at the C4 electrophilic site.

Nucleophilic Sites: Electrophilic Aromatic Substitution (EAS)

While the ring is heavily deactivated by the -NO2 and -F groups, the strong +M effect of the -OCH3 group provides specific nodes of electron density capable of acting as nucleophiles toward strong electrophiles.

Causality of Regioselectivity (C2 vs. C6)

The available sites for EAS are C2 and C6 (both ortho to the methoxy group, as the para position, C4, is occupied).

-

The C6 Position: C6 is flanked by the -OCH3 group and the -NO2 group. The extreme localized electron withdrawal by the adjacent -NO2 group, combined with significant steric hindrance, makes C6 highly unreactive toward electrophiles.

-

The C2 Position: C2 is flanked by the -OCH3 group and the -F group (at C3). While fluorine is deactivating via induction, its +M effect can help stabilize the Wheland intermediate (sigma complex) formed during electrophilic attack. Furthermore, it avoids the severe deactivation zone of the nitro group. Thus, C2 is the primary nucleophilic site.

Experimental Protocol 2: Electrophilic Bromination at C2

Objective: Synthesize 2-bromo-3,4-difluoro-5-nitroanisole. Rationale: Due to the net deactivation of the ring, standard bromination (Br2 in non-polar solvents) is insufficient. A Lewis acid catalyst (FeBr3) and a polar protic solvent (acetic acid) are required to generate a highly reactive bromonium ion (Br+) capable of overcoming the high activation energy barrier.

-

Preparation: Dissolve 3,4-difluoro-5-nitroanisole (1.0 equiv) in glacial acetic acid (0.5 M) in a reaction vial equipped with a reflux condenser.

-

Catalyst Addition: Add Iron(III) bromide (FeBr3, 0.1 equiv). Causality: FeBr3 coordinates with Br2 to polarize the Br-Br bond, generating the potent Br+ electrophile necessary for attacking the deactivated ring.

-

Electrophile Introduction: Slowly add elemental bromine (Br2, 1.2 equiv) dropwise.

-

Thermal Activation: Heat the mixture to 60 °C for 12 hours. The thermal energy is critical to overcome the deactivating effects of the -NO2 and -F substituents.

-

Workup: Cool to room temperature and quench with saturated aqueous sodium thiosulfate (Na2S2O3) to destroy unreacted bromine. Self-Validation: The rapid color change from deep red/brown to pale yellow visually confirms the successful quench of excess electrophile. Extract with dichloromethane, wash with saturated NaHCO3 to neutralize the acetic acid, dry, and concentrate.

Quantitative Data & Comparative Reactivity Summary

The following table synthesizes the electronic environment and predictive reactivity for each carbon center in the aromatic ring.

| Ring Position | Substituent | Electronic Environment (Net Effect) | Primary Reactivity Profile | Regioselectivity Score |

| C1 | -OCH3 | Strongly activating (+M), weakly deactivating (-I) | N/A (Occupied) | N/A |

| C2 | -H | Ortho to OCH3, Meta to NO2 | Nucleophilic Site (EAS) | High |

| C3 | -F | Meta to NO2, Meta to OCH3 | Electrophilic Site (SNAr) | Low |

| C4 | -F | Ortho to NO2, Para to OCH3 | Electrophilic Site (SNAr) | High |

| C5 | -NO2 | Strongly deactivating (-I, -M) | N/A (Occupied) | N/A |

| C6 | -H | Ortho to OCH3, Ortho to NO2 | Nucleophilic Site (EAS) | Low (Steric/Electronic block) |

Conclusion

The functionalization of 3,4-difluoro-5-nitroanisole requires a precise understanding of its internal electronic push-pull dynamics. The C4 position acts as the dominant electrophilic site due to the powerful ortho-activation by the nitro group, making it highly susceptible to SNAr, particularly in non-polar solvents. Conversely, the C2 position serves as the primary nucleophilic site, activated by the adjacent methoxy group, allowing for EAS under Lewis acid-catalyzed conditions. By mapping these vectors, drug development professionals can design robust, high-yield synthetic pathways for complex API derivatives.

References

-

AA Blocks Product Index. "3,4-Difluoro-5-nitroanisole (CAS: 1803870-56-5)." AA Blocks Catalog. URL:[Link]

-

Terrier, F. Modern Nucleophilic Aromatic Substitution. Wiley-VCH Verlag GmbH & Co. KGaA, Weinheim, Germany, 2013. URL:[Link]

-

Sythana, S. K., Naramreddy, S. R., Kavitake, S., Kumar CH., V., & Bhagat, P. R. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development, 18(8), 1027–1036, 2014. URL:[Link]

Methodological & Application

Application Note: Rational Design and Synthetic Workflows Using 3,4-Difluoro-5-nitroanisole in Medicinal Chemistry

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the rapid assembly of complex, multi-functionalized heterocycles is heavily reliant on privileged building blocks. 3,4-Difluoro-5-nitroanisole (CAS: 1803870-56-5) represents a highly specialized, 1,3,4,5-tetrasubstituted aromatic scaffold that bypasses the traditional bottlenecks of de novo electrophilic aromatic substitution. By providing a pre-installed methoxy group—a crucial motif for modulating lipophilicity and establishing hydrogen-bond acceptor interactions in kinase hinge-binding domains—alongside a highly programmable difluoronitro system, this compound serves as an ideal precursor for drug discovery [2].

The Causality of Regioselectivity

The synthetic utility of 3,4-Difluoro-5-nitroanisole is driven by its predictable electronic asymmetry. The nitro group at the C5 position acts as a powerful electron-withdrawing sink. During a Nucleophilic Aromatic Substitution (SNAr), the formation of the anionic Meisenheimer complex must be stabilized by delocalization.

-

The C4-Fluorine (Ortho to NO₂): Nucleophilic attack at C4 allows the resulting negative charge to delocalize directly onto the oxygen atoms of the C5-nitro group. This makes the 4-F atom highly labile and reactive.

-

The C3-Fluorine (Meta to NO₂): Attack at C3 cannot delocalize charge onto the nitro group, rendering the 3-F atom orders of magnitude less reactive.

This electronic dichotomy allows for the strict, programmable displacement of the C4-fluorine, leaving the C3-fluorine intact for subsequent cross-coupling or as a metabolic soft-spot blocker in the final pharmacophore [3].

Programmable Synthetic Workflow

The predictable reactivity of 3,4-Difluoro-5-nitroanisole makes it an exceptional starting point for synthesizing biologically active benzimidazoles, quinoxalines, and oxazolidinone antibacterials [4]. The workflow below illustrates the standard sequence utilized to convert this scaffold into a functionalized target.

Programmable synthetic workflow for generating benzimidazoles from 3,4-Difluoro-5-nitroanisole.

Experimental Methodologies

The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each transformation in real-time without immediate reliance on complex downstream analytics.

Protocol A: Regioselective SNAr with Primary Amines

Objective: Selectively displace the C4-fluorine atom while suppressing bis-substitution or C3-attack.

Mechanistic Choice of Solvent: While polar aprotic solvents (DMF, DMSO) are standard for SNAr, utilizing a non-polar solvent like Toluene when reacting with primary amines forces the formation of a highly structured, hydrogen-bonded six-membered transition state between the incoming amine proton and the ortho-nitro group. This significantly enhances C4-regioselectivity [1].

Step-by-Step Procedure:

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3,4-Difluoro-5-nitroanisole (1.0 eq, 5.0 mmol) in anhydrous Toluene (0.2 M).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, preventing the formation of quaternary ammonium impurities.

-

Nucleophile Addition: Dropwise add the primary amine (e.g., Benzylamine, 1.05 eq) at room temperature.

-

Heating: Attach a reflux condenser and heat the reaction to 110 °C for 12 hours under an argon atmosphere.

-

Self-Validation (TLC & NMR):

-

TLC: Elute with Hexanes:EtOAc (3:1). The starting material (Rf ~0.6) will be replaced by a bright yellow product spot (Rf ~0.3). The yellow color is a visual validation of the extended push-pull chromophore formed by the new aniline nitrogen and the nitro group.

-

19F NMR: The starting material exhibits two distinct fluorine signals (doublets of doublets due to F-F ortho coupling, ~20 Hz). Complete conversion is definitively proven when the 19F NMR simplifies to a single fluorine resonance, confirming mono-substitution.

-

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to remove unreacted amine and DIPEA. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Protocol B: Catalytic Hydrogenation of the Nitro Group

Objective: Reduce the C5-nitro group to yield an o-phenylenediamine derivative, priming the molecule for heterocyclic annulation.

Step-by-Step Procedure:

-

Preparation: Dissolve the intermediate from Protocol A (1.0 eq) in HPLC-grade Methanol (0.1 M).

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Safety Causality: Always add the Pd/C to the solvent under a blanket of Argon. Dry Pd/C can ignite methanol vapors upon contact with atmospheric oxygen.

-

Atmosphere Exchange: Evacuate the flask and backfill with Argon (3x), followed by evacuation and backfilling with H₂ gas via a balloon (3x).

-

Reaction: Stir vigorously at room temperature for 4-6 hours.

-

Self-Validation: The bright yellow color of the starting nitro-aniline will rapidly fade to a pale, nearly colorless solution as the chromophore is broken by the reduction of the nitro group.

-

Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad thoroughly with Methanol. Causality: Do not let the Celite pad dry out while under vacuum, as the finely divided palladium can spontaneously combust.

-

Concentration: Concentrate the filtrate to yield the diamine, which should be used immediately in the next cyclization step to prevent air oxidation.

Quantitative Data: Optimization of SNAr Conditions

The table below summarizes the optimization parameters for the SNAr displacement of the C4-fluorine, demonstrating how solvent polarity and nucleophile hardness dictate the regiomeric outcome.

| Entry | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Regioselectivity (4-F : 3-F) | Isolated Yield (%) |

| 1 | Morpholine (2°) | DMF | K₂CO₃ | 80 | 4 | >95:5 | 88 |

| 2 | Benzylamine (1°) | DMF | DIPEA | 80 | 6 | 90:10 | 82 |

| 3 | Benzylamine (1°) | Toluene | DIPEA | 110 | 12 | >99:1 | 91 |

| 4 | Sodium Methoxide | MeOH | None | 65 | 2 | 80:20 | 74 |

Data Interpretation: Entry 3 highlights the critical advantage of utilizing a non-polar solvent (Toluene) with primary amines. The lack of solvent competition allows for a rigid intramolecular hydrogen bond between the amine and the ortho-nitro group, driving the regioselectivity to >99:1 in favor of the C4-displacement [1]. Conversely, small, hard nucleophiles like methoxide in protic solvents (Entry 4) exhibit diminished selectivity.

References

-

Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development, ACS Publications, 2014. URL:[Link]

-

Phillips, O. A., et al. "Synthesis and structure-activity relationships of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives as 5-lipoxygenase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. URL:[Link]

-

"Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens." Molecules, National Institutes of Health (PMC), 2024. URL:[Link]

-

Suzuki, Y., et al. "Synthesis of heterocyclic compounds via nucleophilic aroylation catalyzed by imidazolidenyl carbene." Chemical & Pharmaceutical Bulletin, 2006. URL:[Link]

Application Note: High-Fidelity Reduction of 3,4-Difluoro-5-nitroanisole to 3,4-Difluoro-5-methoxyaniline

Introduction: The Critical Role of Fluorinated Anilines in Drug Discovery

The transformation of aromatic nitro compounds into their corresponding anilines is a foundational reaction in modern organic synthesis. These anilines are indispensable building blocks, particularly in the pharmaceutical industry, where they serve as key intermediates for a wide range of Active Pharmaceutical Ingredients (APIs).[1][2] The introduction of fluorine atoms into these scaffolds is a widely adopted strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.

This application note provides a detailed guide for the reduction of 3,4-Difluoro-5-nitroanisole to 3,4-Difluoro-5-methoxyaniline. We will explore two robust and reliable protocols, catalytic hydrogenation and a metal-mediated reduction, explaining the scientific rationale behind procedural choices to ensure high yield and purity. This guide is designed for researchers, scientists, and drug development professionals seeking a validated and in-depth understanding of this critical synthetic transformation.

PART 1: Strategic Selection of Reduction Methodology

The choice of reducing agent is paramount and must be tailored to the substrate's functionalities. For 3,4-Difluoro-5-nitroanisole, the primary consideration is the preservation of the two carbon-fluorine (C-F) bonds, which are generally robust but can be susceptible to cleavage under harsh conditions.

-

Catalytic Hydrogenation : This is often the cleanest and most efficient method for nitro reductions.[3]

-

Palladium on Carbon (Pd/C) : While a workhorse catalyst, Pd/C can sometimes facilitate dehalogenation, particularly with aryl chlorides, bromides, and iodides. Although C-F bonds are stronger, the risk is non-zero.

-

Raney Nickel : This catalyst is an excellent alternative as it is less prone to causing dehalogenation of aromatic halides, making it a preferred choice for substrates like ours.[4] It offers high activity and its use is well-established.[2]

-

-

Metal-Mediated Reductions : These methods are classic, cost-effective, and highly tolerant of various functional groups.[5]

-

Iron in Acid (Fe/HCl) : Known as the Béchamp reduction, this is an industrially common method.[6] However, the workup can be challenging due to the formation of voluminous iron oxide sludges.[7]

-

Tin(II) Chloride (SnCl₂) : This reagent provides a milder and more chemoselective reduction compared to other metal/acid systems.[1] It is highly effective for converting nitroarenes to anilines with a generally straightforward workup procedure, making it ideal for lab-scale synthesis.[3]

-

Based on this analysis, we will detail protocols for Catalytic Hydrogenation with Raney Nickel (Protocol 1) for its efficiency and chemoselectivity, and Reduction with Tin(II) Chloride (Protocol 2) as a reliable and accessible benchtop alternative.

PART 2: Safety Protocols for Handling Nitroaromatic Compounds

CAUTION: Nitroaromatic compounds are toxic and should be handled with care. They can be absorbed through the skin and may cause damage to organs through prolonged exposure.[8] Pure organic nitro compounds can also be thermally unstable and pose an explosion risk under certain conditions.[9]

-

Personal Protective Equipment (PPE): Always wear splash-proof safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[8]

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[10]

-

Spill & Waste Management: In case of a spill, use a non-combustible absorbent material like sand or vermiculite.[11] Collect all chemical waste in appropriately labeled containers for disposal according to institutional and local regulations.[11]

PART 3: Experimental Protocols

This protocol is preferred for its clean reaction profile and high efficiency, leveraging the lower propensity of Raney Nickel to cleave C-F bonds.

Materials:

-

3,4-Difluoro-5-nitroanisole

-

Raney® Nickel (50% slurry in water)

-

Ethanol (Absolute) or Methanol

-

Pressurized hydrogenation vessel (e.g., Parr shaker)

-

Filtration apparatus with a Celite® pad

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas (high purity)

Step-by-Step Methodology:

-

Vessel Preparation: To a clean, dry hydrogenation vessel, add a solution of 3,4-Difluoro-5-nitroanisole (1.0 eq) in ethanol (approx. 15-20 mL per gram of substrate).

-

Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney® Nickel slurry (approx. 5-10% by weight of the dry catalyst relative to the substrate). Safety Note: Do not allow Raney Nickel to dry, as it is pyrophoric and can ignite spontaneously in air.[12]

-

System Purge: Seal the reaction vessel securely. Purge the system by pressurizing with nitrogen (to ~50 psi) and then venting, repeating this cycle 3-5 times to remove all oxygen.

-

Hydrogenation: Purge the vessel with hydrogen gas in a similar manner (3 cycles). Finally, pressurize the vessel with hydrogen to the target pressure (typically 50-60 psi).[3]

-

Reaction: Begin vigorous stirring or shaking. The reaction is typically exothermic, and a slight temperature increase may be observed. Maintain the reaction at room temperature.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. This can be confirmed by thin-layer chromatography (TLC) or LC-MS analysis of a small, carefully vented aliquot.

-

System Purge (Post-Reaction): Once complete, carefully vent the excess hydrogen and purge the vessel thoroughly with nitrogen (5 cycles).

-

Catalyst Removal: Open the vessel in a well-ventilated hood. Dilute the reaction mixture with additional ethanol and immediately filter it through a pad of Celite® to remove the catalyst. Crucial Safety Step: Keep the filter cake wet with solvent at all times to prevent ignition. Wash the filter cake with a generous portion of ethanol.

-

Work-up: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 3,4-Difluoro-5-methoxyaniline can be purified by column chromatography on silica gel or by vacuum distillation if required.

This classic and robust protocol offers a mild and effective alternative to catalytic hydrogenation, suitable for standard laboratory glassware without the need for specialized pressure equipment.[3]

Materials:

-

3,4-Difluoro-5-nitroanisole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (Absolute)

-

Ethyl Acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or 3M Sodium Hydroxide (NaOH)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Filtration apparatus with a Celite® pad

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-Difluoro-5-nitroanisole (1.0 eq) in absolute ethanol (10-15 mL per gram of substrate).

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the solution.[3] The mixture may be stirred at room temperature or gently heated.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol).

-

Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Cooling & Quenching: Once the reaction is complete, cool the flask to room temperature in an ice bath.

-

Basification & Precipitation: Carefully and slowly add a cold saturated solution of sodium bicarbonate or 3M NaOH with vigorous stirring. Addition should continue until the solution is basic (pH > 8) and a thick, white precipitate of tin salts forms.[3] This step also neutralizes the anilinium salt to the free amine.[13]

-

Filtration: Dilute the slurry with ethyl acetate and filter the mixture through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with several portions of ethyl acetate.

-

Extraction: Transfer the combined filtrate to a separatory funnel. If two layers do not form, add water and/or brine to facilitate separation. Separate the organic layer.

-

Aqueous Wash: Extract the aqueous layer twice more with ethyl acetate. Combine all organic extracts.

-

Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or vacuum distillation as needed.

PART 4: Data Summary and Characterization

The following table summarizes the key parameters for the described protocols.

| Parameter | Protocol 1: Raney® Nickel Hydrogenation | Protocol 2: SnCl₂ Reduction |

| Key Reagent | Raney® Nickel, H₂ gas | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |

| Stoichiometry | 5-10 wt% catalyst | 4.0 equivalents |

| Solvent | Ethanol or Methanol | Ethanol |

| Temperature | Room Temperature | Reflux (~78 °C) |

| Pressure | 50-60 psi | Atmospheric |

| Typical Time | 2-4 hours | 2-6 hours |

| Work-up | Filtration of catalyst | Basification, filtration of tin salts, extraction |

| Advantages | High purity, no metal salt waste | No high-pressure equipment needed, robust |

| Disadvantages | Requires pressure equipment, pyrophoric catalyst | Stoichiometric metal waste, potentially tedious workup |

Product Characterization: 3,4-Difluoro-5-methoxyaniline

-

Molecular Formula: C₇H₇F₂NO[14]

-

Molecular Weight: 159.13 g/mol [14]

-

Appearance: Expected to be a low-melting solid or an oil.

-

NMR Spectroscopy: The structure can be confirmed by ¹H, ¹³C, and ¹⁹F NMR. The ¹⁹F NMR spectrum is particularly diagnostic for fluorinated aromatics. For the related compound 3,4-difluoroaniline, fluorine resonances are observed around -142.5 ppm and -155.6 ppm.[15]

PART 5: Visualization of Workflow and Chemistry

Caption: General reaction scheme for the reduction of the nitro group.

Caption: Generalized workflow for nitro group reduction.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Li, G., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 154-161. Retrieved from [Link]

-

Aubakirov, Y., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN J. Chem., 14(2), 1234-1244. Retrieved from [Link]

-

Pillai, S., et al. (2014). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Journal of the Korean Chemical Society, 58(3), 298-302. Retrieved from [Link]

-

St. John's University & College of St. Benedict. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]

-

ResearchGate. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Wang, H., et al. (2021). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 9, 760139. Retrieved from [Link]

-

Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

-

Stud, M., et al. (1975). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Collection of Czechoslovak Chemical Communications, 40(1), 37-46. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]

-

Grokipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

-

Reddit. (2022). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitrobenzene. Retrieved from [Link]

-

Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(1), 75-81. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-difluoroaniline. Retrieved from [Link]

-

Urben, P. G., & Bretherick, L. (2017). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 21(10), 1594-1601. Retrieved from [Link]

-

Li, J., et al. (2012). An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist. Organic Process Research & Development, 16(1), 156-159. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Difluoro-5-methoxyaniline. Retrieved from [Link]

- Google Patents. (1991). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.

-

ResearchGate. (n.d.). 19 F NMR spectra of 3,4-difluoroaniline degraded by P. fluorescens 26-K... Retrieved from [Link]

-

Stolar, T., et al. (2017). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 22(11), 1968. Retrieved from [Link]

-

Paul, S., et al. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. Retrieved from [Link]

-

Aubakirov, Y., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 53(3), 503-511. Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Raney nickel - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. grokipedia.com [grokipedia.com]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nj.gov [nj.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]

- 13. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 14. 3,4-Difluoro-5-methoxyaniline | C7H7F2NO | CID 58188789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Note: A Practical Guide to the Laboratory-Scale Synthesis of 3,4-Difluoro-5-nitroanisole and its Derivatives for Drug Discovery

Abstract

This comprehensive guide provides detailed protocols and expert insights for the laboratory-scale synthesis of 3,4-difluoro-5-nitroanisole, a valuable building block in medicinal chemistry and materials science. We present a robust and efficient method starting from commercially available 3,4,5-trifluoronitrobenzene. Furthermore, this document outlines key derivatization strategies, including nitro group reduction for amide library synthesis and a multi-step sequence to generate novel biaryl analogues via Suzuki-Miyaura cross-coupling. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on explaining the rationale behind experimental choices, ensuring procedural safety, and providing troubleshooting guidance.

Introduction: The Significance of Fluorinated Nitroaromatics

Fluorinated organic compounds are of paramount importance in modern drug discovery and agrochemicals. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 3,4-difluoro-5-nitroanisole scaffold is particularly noteworthy. The electron-withdrawing nitro group activates the aromatic ring, making it a versatile handle for various chemical transformations, while the difluoro-anisole moiety provides a unique electronic and steric profile.[1][2] This combination makes its derivatives prime candidates for screening libraries in the development of novel therapeutic agents. This guide details a reliable synthetic pathway to the core scaffold and illustrates its utility through practical derivatization protocols.

Core Synthesis: Preparation of 3,4-Difluoro-5-nitroanisole

Principle and Rationale

The synthesis of 3,4-difluoro-5-nitroanisole is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 3,4,5-trifluoronitrobenzene, is an excellent substrate for this transformation.[3] The strong electron-withdrawing effect of the nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

The key to this synthesis is regioselectivity. The nitro group activates the positions ortho and para to it for nucleophilic attack. In 3,4,5-trifluoronitrobenzene, the fluorine atoms at C-3 and C-5 are ortho to the nitro group, while the fluorine at C-4 is para. The attack occurs preferentially at the C-5 (or C-3) position. We utilize sodium methoxide as the nucleophile, which selectively displaces one of the ortho fluorine atoms to yield the desired anisole product. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to solubilize the reagents and facilitate the reaction.

Experimental Workflow: Synthesis of 3,4-Difluoro-5-nitroanisole

Caption: Workflow for the SNAr synthesis of 3,4-difluoro-5-nitroanisole.

Detailed Protocol

Materials:

-

3,4,5-Trifluoronitrobenzene (1.0 eq)

-

Sodium methoxide (1.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Condenser and heating mantle

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,4,5-trifluoronitrobenzene (1.0 eq) and anhydrous DMF. Stir the solution at room temperature until the starting material is fully dissolved.

-

Reagent Addition: Carefully add sodium methoxide (1.1 eq) portion-wise to the stirred solution. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine. This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 3,4-difluoro-5-nitroanisole as a pure product.

Derivatization Strategies: Expanding the Chemical Space

Once the core scaffold is synthesized, it can be readily modified to create a library of derivatives for structure-activity relationship (SAR) studies.

Strategy 1: Nitro Group Reduction and Amide Synthesis

A common and highly effective derivatization pathway involves the reduction of the nitro group to a primary amine. This aniline derivative is a versatile intermediate for a vast array of subsequent reactions, most notably amide bond formation.

Principle: The reduction of an aromatic nitro group is a classic transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method.[4] Alternatively, chemical reductants like tin(II) chloride (SnCl₂) or iron powder in acidic media can be used. The resulting 3,4-difluoro-5-methoxyaniline can then be coupled with various carboxylic acids or acyl chlorides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or a simple base to form a diverse library of amides.

Workflow: From Nitroanisole to Amide Derivatives

Caption: Synthetic pathway for the preparation of an amide library.

Protocol: Representative Nitro Reduction

-

Setup: In a hydrogenation vessel, dissolve 3,4-difluoro-5-nitroanisole (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

-

Catalyst: Carefully add 5-10% palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight relative to the starting material) under an inert atmosphere.[4]

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 1-4 atm or as per equipment specifications).[4]

-

Reaction: Stir the mixture vigorously at room temperature for 2-6 hours, or until hydrogen uptake ceases. Monitor by TLC for the disappearance of the starting material.

-

Work-up: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3,4-difluoro-5-methoxyaniline, which can often be used in the next step without further purification.

Strategy 2: Biaryl Derivatives via Suzuki-Miyaura Coupling

To access novel biaryl structures, which are prevalent in pharmaceuticals, a Suzuki-Miyaura cross-coupling reaction can be employed.[5][6] This requires converting the aniline intermediate into a species with a suitable leaving group, such as bromine or iodine, via a Sandmeyer-type reaction.

Principle: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling between an organoboron reagent (typically a boronic acid) and an organic halide or triflate.[5][7] Our strategy involves a three-step sequence: (1) Reduction of the nitro group to an amine as described above. (2) Diazotization of the amine with a nitrite source (e.g., NaNO₂) in the presence of a strong acid, followed by treatment with a copper(I) bromide source to install a bromine atom. (3) Palladium-catalyzed Suzuki-Miyaura coupling of the resulting 5-bromo-3,4-difluoroanisole with a desired arylboronic acid.

Workflow: Synthesis of Biaryl Derivatives

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. wwjmrd.com [wwjmrd.com]

- 6. mdpi.com [mdpi.com]

- 7. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scale-Up Synthesis of 3,4-Difluoro-5-nitroanisole

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Content Focus: Process Optimization, Mechanistic Rationale, and Scale-Up Protocols

Introduction & Strategic Route Selection

The 1,3,4,5-tetrasubstituted benzene ring is a highly privileged scaffold in modern drug discovery and materials science. Specifically, 3,4-difluoro-5-nitroanisole serves as a critical intermediate for the synthesis of advanced functional materials, including low dark current organic photodetectors[1],[2].

Designing a scalable synthesis for 3,4-difluoro-5-nitroanisole presents a unique regiochemical challenge. Direct electrophilic aromatic substitution (EAS) or simple nucleophilic aromatic substitution (SNAr) on readily available precursors often yields off-target regioisomers due to conflicting directing effects.

The SNAr Pitfall

A common, yet flawed, strategic approach is the direct methoxylation of 3,4,5-trifluoronitrobenzene. While SNAr is tempting, the nitro group strongly activates the para-position (C4). Consequently, nucleophilic attack by methoxide predominantly displaces the fluorine at C4, yielding 3,5-difluoro-4-nitroanisole rather than the desired 3,4-difluoro-5-nitro substitution pattern.

The Optimal Functional Group Interconversion (FGI) Route

To bypass this regiochemical trap, a de novo approach utilizing commercially available 3,4-difluoro-5-nitroaniline[3] or 3,4-difluoro-5-nitrophenol[4] is required. For large-scale campaigns, the most robust method is the Sandmeyer-type hydroxylation of the aniline to the phenol, followed by chemoselective O-methylation.

Figure 1: Comparison of the disfavored SNAr pathway vs. the optimal functional group interconversion route.

Mechanistic Rationale & Causality in Process Design

Every parameter in the following scale-up protocols has been engineered to prevent side reactions and ensure a self-validating system:

-

Dropwise Hydrolysis (Sandmeyer Step): During the conversion of the diazonium salt to the phenol, the cold diazonium solution must be added dropwise to a boiling sulfuric acid solution. If heated in batch, the newly formed phenol will react with unreacted diazonium salt to form intractable azo-dye tars. Dropwise addition ensures the diazonium species is instantly hydrolyzed upon contact, keeping its steady-state concentration near zero.

-

Base Selection for Methylation: Potassium carbonate (K₂CO₃) is chosen over sodium hydroxide (NaOH). The phenol is highly acidic (pKa ~7) due to the electron-withdrawing nitro and fluoro groups. K₂CO₃ easily deprotonates the phenol to the phenoxide. Using a stronger base like NaOH could trigger an unwanted SNAr displacement of the fluorine ortho to the nitro group.

-

Solvent Selection: Acetone is utilized instead of DMF. Acetone's low boiling point (56 °C) inherently caps the reaction temperature, preventing thermal runaway and suppressing SNAr side reactions that plague high-boiling polar aprotic solvents.

Scale-Up Experimental Protocols

Protocol A: Synthesis of 3,4-Difluoro-5-nitrophenol

Note: This step can be bypassed if starting directly from commercial 3,4-difluoro-5-nitrophenol[4].

-

Diazotization: In a 2 L jacketed reactor, suspend 3,4-difluoro-5-nitroaniline (100 g, 0.57 mol) in 10% aqueous H₂SO₄ (800 mL). Cool the mixture to 0–5 °C using a chiller.

-

Nitrite Addition: Slowly dose a solution of NaNO₂ (43.5 g, 0.63 mol) in water (150 mL) over 1 hour, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes.

-

Urea Quench: Add urea (2.0 g) to destroy excess nitrous acid (verify with starch-iodide paper).

-

Hydrolysis: In a separate 3 L reactor, heat 10% aqueous H₂SO₄ (500 mL) to a gentle boil (100–105 °C).

-

Dosing: Pump the cold diazonium solution dropwise into the boiling acid over 2 hours. Maintain reflux during the addition.

-

Workup: Cool the mixture to room temperature. Extract with methyl tert-butyl ether (MTBE) (3 × 400 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3,4-difluoro-5-nitrophenol as a crude solid.

Protocol B: Chemoselective O-Methylation to 3,4-Difluoro-5-nitroanisole

Figure 2: Unit operations for the scale-up O-methylation of 3,4-difluoro-5-nitrophenol.

-

Reactor Charging: To a 2 L reactor equipped with a mechanical stirrer and reflux condenser, add 3,4-difluoro-5-nitrophenol (80 g, 0.45 mol), anhydrous K₂CO₃ (94 g, 0.68 mol), and reagent-grade acetone (800 mL). Stir at 20 °C for 15 minutes to initiate phenoxide formation (mixture turns deep yellow/orange).

-

DMS Dosing: Caution: Dimethyl sulfate (DMS) is highly toxic. Using a dosing pump, add DMS (63 g, 0.50 mol) dropwise over 45 minutes, maintaining the internal temperature at 20–25 °C.

-

Maturation: Heat the reactor to reflux (56 °C) and stir for 4 hours. Monitor completion via HPLC or TLC (Hexanes/EtOAc 4:1).

-

Quench (Critical Safety Step): Cool the reactor to 10 °C. Slowly add 10% aqueous ammonia (100 mL) and stir for 30 minutes. This rapidly destroys unreacted DMS by converting it to harmless methylamine derivatives.

-

Solvent Exchange: Concentrate the mixture under reduced pressure to remove the majority of the acetone.

-

Extraction & Isolation: Dilute the aqueous residue with water (400 mL) and extract with MTBE (2 × 300 mL). Wash the organic layer with 1M NaOH (100 mL) to remove any unreacted phenol, followed by brine. Dry over MgSO₄, filter, and concentrate. Recrystallize from heptane to afford 3,4-difluoro-5-nitroanisole as pale yellow crystals.

Quantitative Data & Yield Analysis

Table 1: Route Viability Comparison

| Synthetic Route | Expected Yield | Regiopurity | Scalability / Cost |

| Direct SNAr (from 3,4,5-trifluoronitrobenzene) | < 5% (Target) | Poor (>90% para-attack) | Unviable |

| FGI Route (from 3,4-difluoro-5-nitroaniline) | 70-75% (2 steps) | > 99% | High / Moderate Cost |

| Direct Methylation (from 3,4-difluoro-5-nitrophenol) | 88-92% (1 step) | > 99% | Excellent / Low Cost |

Table 2: Material Balance for Scale-Up Methylation (Protocol B)

| Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| 3,4-Difluoro-5-nitrophenol | 175.09 | 1.0 | 80.0 g | Starting Material |

| Potassium Carbonate | 138.20 | 1.5 | 94.0 g | Mild Base |

| Dimethyl Sulfate (DMS) | 126.13 | 1.1 | 63.0 g | Methylating Agent |

| Acetone | 58.08 | - | 800 mL | Solvent |

| 10% Aqueous Ammonia | 17.03 | Excess | 100 mL | Quenching Agent |

Analytical Characterization

To validate the self-correcting nature of the synthesis and confirm regiopurity, NMR analysis is definitive:

-

¹H NMR (400 MHz, CDCl₃): The 1,3,4,5-tetrasubstitution leaves only two aromatic protons (H2 and H6). They will appear as distinct signals: a doublet of doublets (dd) for H2 (coupling to F3 and F4) and a fine multiplet/singlet for H6. The methoxy group appears as a sharp singlet at ~3.95 ppm.

-

¹⁹F NMR (376 MHz, CDCl₃): Diagnostic for the 3,4-difluoro pattern. Shows two sets of doublets of doublets (or multiplets) with a strong ortho-fluorine coupling constant (JF-F ≈ 20–22 Hz), confirming the fluorines are adjacent, which rules out the 3,5-difluoro-4-nitroanisole SNAr byproduct.

References

-

Molaid. "3,4-difluoro-5-nitroaniline Product Information (CAS 351520-29-1)." Molaid Chemical Database. URL: [Link]

-

K. N. et al. "Energy Level Tuning in Conjugated Donor Polymers by Chalcogen Exchange for Low Dark Current Organic Photodetectors." ACS Materials Letters, 2024. URL:[Link]

-

Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." John Wiley & Sons, 7th Edition. URL:[Link]

Sources

- 1. Energy Level Tuning in Conjugated Donor Polymers by Chalcogen Exchange for Low Dark Current Organic Photodetectors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3,4-difluoro-5-nitroaniline - CAS号 351520-29-1 - 摩熵化学 [molaid.com]

- 4. 3,4-Difluoro-5-nitrophenol | 1394964-35-2 [sigmaaldrich.com]

Troubleshooting & Optimization

troubleshooting failed reactions involving 3,4-Difluoro-5-nitroanisole

Technical Support Center: 3,4-Difluoro-5-nitroanisole

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for 3,4-Difluoro-5-nitroanisole. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of reactions involving this highly activated aromatic substrate. My goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic routes. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is the cornerstone of 3,4-Difluoro-5-nitroanisole's utility. The molecule is engineered for this reaction: the potent electron-withdrawing nitro group strongly activates the ring towards nucleophilic attack, particularly at the para position (C-4).[1] Fluorine is an excellent leaving group for SNAr because its high electronegativity makes the attached carbon highly electrophilic, accelerating the rate-determining addition step.[2][3]

Q1: My SNAr reaction with an alcohol/thiol nucleophile is showing low to no conversion. What is the primary suspect?

Answer: The most common cause of failure in this scenario is inadequate deprotonation of your nucleophile. Alcohols, and to a lesser extent, thiols, are often not nucleophilic enough to initiate the reaction on their own. You must generate the corresponding alkoxide or thiolate in situ using a suitable base.

Causality: The SNAr mechanism proceeds via a negatively charged intermediate known as a Meisenheimer complex.[1][4] The stability of this complex is paramount. A neutral alcohol or thiol is a poor nucleophile for this process. Generating the more potent anionic alkoxide or thiolate is critical for the initial attack on the electron-deficient ring.

Troubleshooting Steps:

-

Base Selection: The choice of base is critical. A weak base like triethylamine (TEA) is often insufficient.

-

Standard Choice: Potassium carbonate (K₂CO₃) or the more reactive cesium carbonate (Cs₂CO₃) are excellent starting points for generating alkoxides and thiolates. They are generally non-nucleophilic and have good solubility in polar aprotic solvents.

-

For Weakly Acidic Nucleophiles: For less acidic alcohols or thiols, a stronger base like sodium hydride (NaH) is required to ensure complete deprotonation.

-

-

Solvent System: The solvent must be aprotic and polar to solvate the base's cation, thereby "freeing" the anionic nucleophile to attack the aromatic ring.[5]

-

Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN).

-